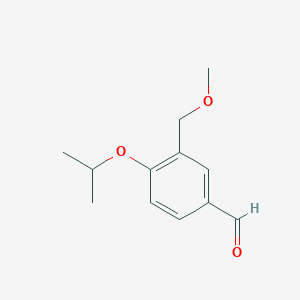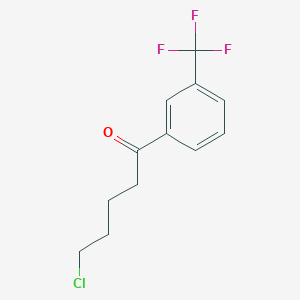![molecular formula C11H11N3O5 B1322252 1,3,8-Trimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxylic acid CAS No. 950275-73-7](/img/structure/B1322252.png)
1,3,8-Trimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "1,3,8-Trimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxylic acid" is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their wide range of applications in pharmaceuticals and agrochemicals due to their diverse biological activities.
Synthesis Analysis
The synthesis of pyrimidine derivatives can be achieved through various methods. For instance, a three-component condensation process has been developed for the synthesis of 5-aryl-5,8-dihydroazolo[1,5-a]pyrimidine-7-carboxylic acids, which involves the reaction of pyruvic acid with aromatic aldehydes and aminoazoles. This process is influenced by the type of solvent used, which affects the composition of the reaction products . Similarly, a one-pot synthesis method catalyzed by iodine has been reported for the synthesis of 5-aryl-5,8-dihydrotetrazolo[1,5-a]pyrimidine-7-carboxylic acids from 5-aminotetrazole, pyruvic acid, and aromatic aldehydes, offering a simple and eco-friendly procedure .
Molecular Structure Analysis
The molecular structures of the synthesized pyrimidine derivatives are confirmed using various spectroscopic techniques. For example, 1H and 13C NMR spectroscopy, NOE experiments, and X-ray analysis are used to prove the structures of the compounds obtained from the three-component condensation . Similarly, the structures of the iodine-catalyzed synthesis products are confirmed by 1H and 13C NMR spectroscopy, liquid chromatography–mass spectrometry, and elemental analysis .
Chemical Reactions Analysis
Pyrimidine derivatives can undergo various chemical reactions to form new heterocyclic systems. For instance, the oxidative rearrangement-cyclization of 2-oxo-1,3-dithiol-4,5-dicarboxylic acid diamide leads to the formation of a new heterocyclic system, (4H,6H)-1,3-dithiolo[4,5-d]pyrimidine-2,5,7-trione, which can be used to synthesize previously unknown 5,6-dimercaptouracil derivatives . Additionally, the tandem intramolecular Pinner–Dimroth rearrangement is a reaction pathway for synthesizing new pyrimido[5',4':5,6]pyrano[2,3-d]pyrimidine-2,4,6(1H,3H)-triones .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives are influenced by their functional groups and molecular structure. For example, the catalyst-free synthesis of 5-aryl-2-oxo-/thioxo-2,3-dihydro-1H-benzo[6,7]chromeno[2,3-d]pyrimidine-4,6,11(5H)-triones showcases the importance of reaction conditions such as temperature and solvent, which affect the yield and purity of the products. The protocol highlights the mild reaction conditions, high atom economy, and eco-friendliness of the synthesis process .
Aplicaciones Científicas De Investigación
Antitumor Activity
Research indicates that derivatives of pyrido[2,3-d]pyrimidines, including 1,3,8-Trimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxylic acid, show promise in antitumor applications. Gineinah et al. (2013) synthesized various pyrido[2,3-d]pyrimidine derivatives and found potent antitumor activity in vitro and in vivo against Ehrlich ascites carcinoma in mice (Gineinah, Nasr, Badr, & El-Husseiny, 2013).
Synthesis and Chemical Properties
Efficient synthesis methods for pyrido[2,3-d]pyrimidine derivatives have been developed, demonstrating their versatility in chemical reactions. Tolstoluzhsky et al. (2013) described a reaction leading to high yields of hexahydropyrido[2,3-d]pyrimidine-5-carboxylic acids and related compounds (Tolstoluzhsky et al., 2013). Shaabani et al. (2009) also developed a simple and efficient method for synthesizing disubstituted pyrido[2,3-d]pyrimidine-6-carboxamide derivatives (Shaabani et al., 2009).
Antibacterial and Antifungal Properties
Several studies have highlighted the antibacterial and antifungal potential of pyrido[2,3-d]pyrimidine derivatives. Shanmugasundaram et al. (2011) synthesized novel derivatives and screened them for antibacterial, antifungal, and antitumor activities, showing significant results (Shanmugasundaram et al., 2011). Asadian, Davoodnia, and Beyramabadi (2018) also reported the antibacterial activity of pyrimido[5′,4′:5,6]pyrano[2,3-d]pyrimidine-2,4,6(1H,3H)-triones against various bacteria (Asadian, Davoodnia, & Beyramabadi, 2018).
Antihypertensive Activity
The potential of pyrido[2,3-d]pyrimidine derivatives in antihypertensive applications has been explored. Rana, Kaur, and Kumar (2004) investigated dihydropyrimidines for antihypertensive activity, showing promising results (Rana, Kaur, & Kumar, 2004).
Anti-ulcer Activity
Dihydropyrimidine derivatives have also been examined for their anti-ulcer properties. Rana, Kaur, Chaudhary, Kumar, and Goyal (2011) synthesized various compounds and found significant anti-ulcer activity in some of them (Rana, Kaur, Chaudhary, Kumar, & Goyal, 2011).
Propiedades
IUPAC Name |
1,3,8-trimethyl-2,4,7-trioxopyrido[2,3-d]pyrimidine-5-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O5/c1-12-6(15)4-5(10(17)18)7-8(12)13(2)11(19)14(3)9(7)16/h4H,1-3H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPOKSOPWDKMKKE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(C2=C1N(C(=O)N(C2=O)C)C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,8-Trimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(Difluoromethyl)-5-nitro-1H-benzo[d]imidazole](/img/structure/B1322175.png)
![4-(4-chloro-6-(2-(difluoromethyl)-1H-benzo[d]imidazol-1-yl)-1,3,5-triazin-2-yl)morpholine](/img/structure/B1322176.png)


![1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridin-4-one](/img/structure/B1322181.png)



![Thieno[2,3-c]pyridine-2-carboxylic acid](/img/structure/B1322189.png)
![Methyl thieno[3,2-b]pyridine-2-carboxylate](/img/structure/B1322190.png)
![Furo[2,3-c]pyridine-5-carboxaldehyde](/img/structure/B1322191.png)
